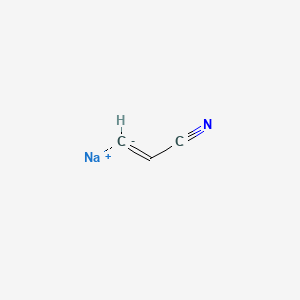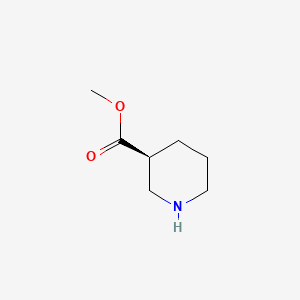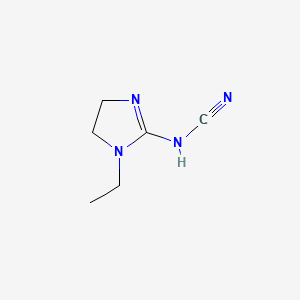
Sodium;prop-2-enenitrile
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
. This compound is widely used in various industrial applications due to its unique chemical properties and versatility.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Sodium;prop-2-enenitrile involves two main steps:
Polymerization of 2-Propenenitrile (Acrylonitrile): This step involves the polymerization of acrylonitrile to form polyacrylonitrile.
Hydrolysis to Form the Sodium Salt: The polyacrylonitrile is then subjected to hydrolysis in the presence of a sodium hydroxide solution.
Industrial Production Methods
Industrial production of this compound typically involves large-scale polymerization reactors followed by hydrolysis units. The process is optimized for high yield and purity, ensuring the final product meets industry standards .
化学反応の分析
Types of Reactions
Sodium;prop-2-enenitrile undergoes various chemical reactions, including:
Substitution Reactions: The carboxylate groups can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include alkyl halides and alcohols. The reactions are typically carried out in aqueous or organic solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with alkyl halides can yield alkylated derivatives of the polymer .
科学的研究の応用
Sodium;prop-2-enenitrile has a wide range of scientific research applications, including:
Chemistry: Used as a precursor for the synthesis of various functionalized polymers and copolymers.
Biology: Employed in the development of biocompatible materials and drug delivery systems.
Medicine: Investigated for its potential use in medical devices and tissue engineering.
Industry: Utilized in the production of adhesives, coatings, and fibers.
作用機序
The mechanism of action of Sodium;prop-2-enenitrile involves its interaction with various molecular targets and pathways. The carboxylate groups in the polymer can form ionic bonds with metal ions, making it useful in applications such as water treatment and metal ion sequestration . Additionally, the polymer’s structure allows it to interact with biological molecules, making it suitable for biomedical applications .
類似化合物との比較
Similar Compounds
Polyacrylic Acid: Similar in structure but lacks the nitrile groups present in Sodium;prop-2-enenitrile.
Polyacrylamide: Contains amide groups instead of nitrile groups.
Sodium Polyacrylate: Similar in having sodium carboxylate groups but differs in the polymer backbone.
Uniqueness
This compound is unique due to its combination of nitrile and carboxylate groups, which impart distinct chemical properties and reactivity. This makes it particularly versatile for a wide range of applications, from industrial to biomedical .
特性
CAS番号 |
61788-39-4 |
|---|---|
分子式 |
C3H2NNa |
分子量 |
75.04 g/mol |
IUPAC名 |
sodium;prop-2-enenitrile |
InChI |
InChI=1S/C3H2N.Na/c1-2-3-4;/h1-2H;/q-1;+1 |
InChIキー |
NTOWCTQVNUDKBY-UHFFFAOYSA-N |
SMILES |
[CH-]=CC#N.[Na+] |
正規SMILES |
[CH-]=CC#N.[Na+] |
Key on ui other cas no. |
61788-39-4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![6-Aminoimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B1602857.png)







